molecular formula C9H16O2 B6213540 {7-oxaspiro[3.5]nonan-6-yl}methanol CAS No. 2731006-94-1

{7-oxaspiro[3.5]nonan-6-yl}methanol

Cat. No.: B6213540
CAS No.: 2731006-94-1
M. Wt: 156.2
InChI Key:
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Description

{7-oxaspiro[3.5]nonan-6-yl}methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a nonane ring and an oxane ring, with a methanol group attached to the nonane ring. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-oxaspiro[3.5]nonan-6-yl}methanol typically involves the formation of the spirocyclic structure followed by the introduction of the methanol group. One common synthetic route involves the cyclization of a suitable precursor molecule under acidic or basic conditions to form the spirocyclic core. The methanol group can then be introduced through a nucleophilic substitution reaction using methanol as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ catalysts to enhance the rate of cyclization and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

{7-oxaspiro[3.5]nonan-6-yl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxane ring can be reduced under hydrogenation conditions.

    Substitution: The methanol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Methanol can be used as a nucleophile in the presence of a strong base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of {7-oxaspiro[3.5]nonan-6-yl}aldehyde or {7-oxaspiro[3.5]nonan-6-yl}carboxylic acid.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

{7-oxaspiro[3.5]nonan-6-yl}methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of {7-oxaspiro[3.5]nonan-6-yl}methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The methanol group can form hydrogen bonds with amino acid residues, enhancing binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • {6-oxaspiro[3.5]nonan-7-yl}methanol
  • {7-oxaspiro[3.5]nonan-2-yl}methanol

Uniqueness

{7-oxaspiro[3.5]nonan-6-yl}methanol is unique due to the position of the methanol group on the spirocyclic structure. This positional difference can significantly impact its chemical reactivity and biological activity compared to similar compounds. The specific arrangement of atoms in this compound may result in distinct interactions with molecular targets, leading to unique properties and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{7-oxaspiro[3.5]nonan-6-yl}methanol' involves the conversion of a spirocyclic ketone to the corresponding alcohol using a reducing agent.", "Starting Materials": [ "Spirocyclic ketone", "Reducing agent" ], "Reaction": [ "Add the reducing agent to the spirocyclic ketone in a suitable solvent", "Stir the reaction mixture at a suitable temperature and for a suitable time", "Quench the reaction with a suitable acid", "Extract the product with a suitable organic solvent", "Purify the product by column chromatography or recrystallization" ] }

CAS No.

2731006-94-1

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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